molecular formula C11H8BrN B1270735 2-(4-Bromophenyl)pyridine CAS No. 63996-36-1

2-(4-Bromophenyl)pyridine

Cat. No. B1270735
Key on ui cas rn: 63996-36-1
M. Wt: 234.09 g/mol
InChI Key: FBQFCXDBCPREBP-UHFFFAOYSA-N
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Patent
US05801170

Procedure details

The title compound was prepared from 2-bromopyridine (3 g) and 4bromophenylboronic acid (3.8 g) by the method described in Description 15 as a pale yellow solid (4.4 g, 98%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:8][C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1.ClC1C=CC([N+]([O-])=O)=CC=1O>>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
3.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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